7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid
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Overview
Description
7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid is a chemical compound with the molecular formula C8H8BBrO4 and a molecular weight of 258.86 g/mol . This compound is characterized by the presence of a bromine atom, a boronic acid group, and a benzodioxine ring structure. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and palladium-catalyzed borylation reactions to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are typically employed.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine and boronic acid groups. These functional groups enable the compound to interact with other molecules, forming new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Contains a benzothiadiazole ring instead of a benzodioxine ring.
Uniqueness
7-Bromo-2,3-dihydro-1,4-benzodioxine-5-boronic acid is unique due to the combination of the bromine atom and the boronic acid group on the benzodioxine ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and scientific research .
Properties
IUPAC Name |
(7-bromo-2,3-dihydro-1,4-benzodioxin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BBrO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4,11-12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEMOTXHAVNTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1OCCO2)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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